Benzyltrimethylammonium bromide

Catalog No.
S568464
CAS No.
5350-41-4
M.F
C10H16BrN
M. Wt
230.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium bromide

CAS Number

5350-41-4

Product Name

Benzyltrimethylammonium bromide

IUPAC Name

benzyl(trimethyl)azanium;bromide

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

UUZYBYIOAZTMGC-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]

Organic Synthesis:

  • Oxidizing agent: BTMAB can act as an oxidizing agent for converting monosubstituted benzylamines into corresponding aldimines in the presence of dimethyl sulfoxide (DMSO) []. This reaction is particularly useful for introducing an imine functional group into organic molecules, which plays a crucial role in various areas of chemistry, including drug discovery and material science.
  • Benzylating reagent: BTMAB can also function as a benzylating reagent in the presence of a nickel catalyst for the benzylation of aryl amide C-H bonds []. This method offers an alternative approach for introducing a benzyl group into aromatic compounds, expanding the toolbox available for organic chemists to modify and functionalize molecules.

Analytical Chemistry:

  • Liquid-liquid extraction: BTMAB finds use in liquid-liquid extraction for separating lead from water samples []. This technique allows researchers to concentrate and isolate lead ions for further analysis, facilitating the detection and quantification of this heavy metal in environmental and other samples.
  • Interaction with biological membranes: BTMAB can interact with the phospholipid bilayers of biological membranes, affecting their structure and function []. This research area explores the potential use of BTMAB as a probe to study membrane dynamics and interactions with various biomolecules, providing insights into cellular processes.

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5350-41-4

Dates

Modify: 2023-08-15

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